

N-(Azido-PEG2)-N-Boc-PEG3-Boc molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-(Azido-PEG2)-N-Boc-PEG3-Boc	
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An In-depth Technical Guide to N-(Azido-PEG)-N-Boc-PEG Linkers

This technical guide provides comprehensive information on a class of branched polyethylene glycol (PEG) linkers featuring an azide and a Boc-protected amine. These heterobifunctional linkers are valuable tools in bioconjugation, drug delivery, and various scientific research applications. While the specific compound "N-(Azido-PEG2)-N-Boc-PEG3-Boc" is not commonly listed, several closely related and commercially available derivatives with different terminal functional groups are widely used. This guide will focus on these relevant variants.

Molecular Formula and Weight

The molecular weight and formula of these PEG linkers vary based on the terminal functional group. The table below summarizes the data for common variants.



Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number
N-(Azido-PEG2)-N- Boc-PEG3-acid	C20H38N4O9	478.5	2086689-01-0[1]
N-(Azido-PEG2)-N- Boc-PEG3-NHS ester	C24H41N5O11	575.6	2093153-85-4[2][3]
N-(Azido-PEG2)-N- Boc-PEG3-t-butyl ester	C24H46N4O9	534.65	2093153-07-0[4][5]

Experimental Protocols

The utility of these linkers stems from their orthogonal reactive groups. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be conjugated to a carboxyl-containing molecule. The azide group allows for conjugation to alkyne-containing molecules via "click chemistry."

Boc Deprotection Protocol

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.

Materials:

- N-(Azido-PEG2)-N-Boc-PEG3-linker derivative
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate



- Rotary evaporator
- · Standard laboratory glassware

Procedure:

- Dissolve the Boc-protected PEG linker in a minimal amount of DCM.
- Add an excess of TFA to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
- Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
- Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Evaporate the solvent to obtain the deprotected amine-PEG-azide linker.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines the conjugation of the azide-functionalized PEG linker to an alkynecontaining molecule.

Materials:

- Azide-functionalized PEG linker
- Alkyne-containing molecule (e.g., a protein, peptide, or small molecule)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate



- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
- Phosphate-buffered saline (PBS) or other suitable buffer
- Size-exclusion chromatography (SEC) or dialysis equipment for purification

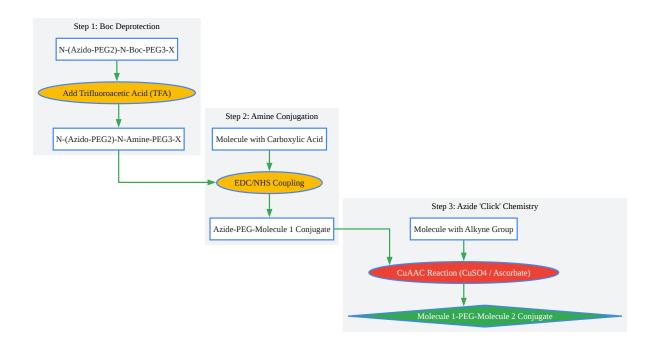
Procedure:

- Dissolve the azide-functionalized PEG linker and the alkyne-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).
- Prepare a stock solution of CuSO₄ and a copper ligand like TBTA.
- Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of 50-100 μM.
- Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.
- Incubate the reaction at room temperature for 1-4 hours, protected from light.
- Monitor the reaction progress using an appropriate analytical technique such as SDS-PAGE or mass spectrometry.
- Purify the resulting conjugate using SEC or dialysis to remove unreacted components and the copper catalyst.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the conceptual workflow for the use of these bifunctional linkers in bioconjugation.





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Caption: General workflow for using a heterobifunctional Azido-PEG-Boc linker.

The diagram above illustrates a typical three-step process. First, the Boc group is removed to expose a primary amine. This amine is then available for conjugation, often to a carboxylic acid



on a target molecule using carbodiimide chemistry (e.g., EDC/NHS). Finally, the azide group can be specifically reacted with an alkyne-functionalized molecule via a copper-catalyzed "click" reaction to form the final conjugate. This orthogonal approach allows for the controlled and sequential assembly of complex biomolecules.

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- To cite this document: BenchChem. [N-(Azido-PEG2)-N-Boc-PEG3-Boc molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609434#n-azido-peg2-n-boc-peg3-boc-molecular-weight-and-formula]

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